Product packaging for Manganese hypophosphite monohydrate(Cat. No.:CAS No. 7783-16-6)

Manganese hypophosphite monohydrate

Cat. No.: B028048
CAS No.: 7783-16-6
M. Wt: 200.91 g/mol
InChI Key: DIJYHROXKPCRKH-UHFFFAOYSA-N
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Description

Contextualization of Hypophosphites in Inorganic Chemistry Research

Hypophosphites, the salts of hypophosphorous acid, are a significant class of compounds within inorganic chemistry research. drugbank.com Characterized by the hypophosphite anion (H₂PO₂⁻), where phosphorus is in the +1 oxidation state, these compounds are notable for their reducing properties. cymitquimica.comgoogle.com This characteristic underpins many of their applications, including their use as reducing agents in processes like electroless nickel plating. hxochem.comguidechem.com In this application, the hypophosphite ion reduces metal ions in solution to deposit a metal layer on a substrate. hxochem.com

The scope of hypophosphite research extends to materials science, where they are investigated as flame retardants for polymers and textiles. google.comhxochem.comresearchgate.net Their thermal decomposition can produce a protective layer and release substances that interrupt combustion processes. hxochem.com Furthermore, hypophosphites serve as precursors in the synthesis of other phosphorus-containing compounds, including those with applications in pharmaceuticals and agrochemicals. hxochem.comresearchgate.net Research has also explored their role in organic synthesis, for instance, in reductive amination and hydroalkylation reactions. organic-chemistry.org More fundamental research has even considered the role of reduced phosphorus species like hypophosphite in prebiotic chemistry, suggesting their potential availability on the early Earth. nih.govresearchgate.net

Significance of Manganese(II) Hypophosphite Monohydrate in Advanced Materials and Chemical Synthesis Research

Manganese(II) hypophosphite monohydrate (Mn(H₂PO₂)₂·H₂O) is an inorganic compound that has garnered interest in the fields of advanced materials and chemical synthesis. cymitquimica.comhoneywell.comamericanelements.com It serves as a chemical intermediate in various processes, including in polymer technology. researchgate.net The compound's utility is often linked to the properties of the manganese(II) ion and the hypophosphite anion. cymitquimica.com

In the realm of advanced materials, research has highlighted the potential of manganese(II) hypophosphite as a flame retardant. researchgate.net Studies have investigated its thermal decomposition, which leads to the formation of manganese pyrophosphates, materials noted for their potential magnetic and catalytic properties. researchgate.netdaneshyari.com The synthesis of different forms of manganese hypophosphite, including anhydrous and various hydrated polymorphs, allows for the exploration of a range of structural and physical properties. daneshyari.com The anhydrous form, for example, has been studied for its dense 3-D network structure and antiferromagnetic coupling. daneshyari.com

As a precursor in chemical synthesis, manganese(II) hypophosphite monohydrate is valuable for creating other manganese compounds and materials. cymitquimica.com The controlled thermal treatment of Mn(H₂PO₂)₂·H₂O can yield specific manganese phosphate (B84403) phases, which are of interest for their diverse structures and potential applications in areas like catalysis and ion exchange. researchgate.netrandallcygan.com

Overview of Key Academic Research Areas

Academic research on manganese(II) hypophosphite monohydrate encompasses several key areas, primarily focusing on its synthesis, characterization, and thermal behavior.

One significant area of investigation is the development of novel and efficient synthetic routes for the compound. Researchers have explored methods designed to be energy-saving, for instance, by using an acetone (B3395972) medium to control the exothermic nature of the reaction. researchgate.netnih.gov

Characterization of the synthesized compound is another critical research focus. A variety of analytical techniques are employed to confirm the compound's formula and structure. These include:

Thermal Analysis (TG/DTG/DTA): To study the compound's decomposition process and thermal stability. researchgate.netnih.gov

X-ray Powder Diffraction (XRD): To determine the crystalline structure. researchgate.netnih.gov

Spectroscopic Methods (FTIR and FT Raman): To investigate the vibrational properties of the molecule, including the hypophosphite anion and the water of hydration. nih.gov

The study of the thermal transformation of manganese(II) hypophosphite monohydrate is a prominent research theme. Heating the compound to specific temperatures results in its conversion to other materials, such as anhydrous manganese(II) hypophosphite and ultimately manganese pyrophosphate (Mn₂P₂O₇), which are of interest for their own material properties. researchgate.netdaneshyari.com

Data Tables

Table 1: Properties of Manganese(II) Hypophosphite Monohydrate

Property Value
Chemical Formula Mn(H₂PO₂)₂·H₂O
Molar Mass 198.9 g/mol chemicalbook.com
Appearance White to light pink crystalline solid cymitquimica.com

Table 2: Key Research Applications and Findings

Research Area Key Findings and Applications
Synthesis Development of energy-saving synthesis methods in an acetone medium. researchgate.netnih.gov
Flame Retardancy Investigated for its high flame-retardant effect in polymers. researchgate.net
Advanced Materials Serves as a precursor for manganese pyrophosphates with potential magnetic and catalytic applications. daneshyari.com
Structural Analysis Characterized by polymorphism, with different hydrated forms and an anhydrous version exhibiting a dense 3-D network. daneshyari.com

| Thermal Decomposition | Thermal treatment leads to the formation of α-Mn(H₂PO₂)₂·xH₂O and Mn₂P₂O₇ at different temperatures. researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4MnO5P2+2 B028048 Manganese hypophosphite monohydrate CAS No. 7783-16-6

Properties

CAS No.

7783-16-6

Molecular Formula

H4MnO5P2+2

Molecular Weight

200.91 g/mol

IUPAC Name

manganese(2+);phosphenous acid;hydrate

InChI

InChI=1S/Mn.2HO2P.H2O/c;2*1-3-2;/h;2*(H,1,2);1H2/q+2;;;

InChI Key

DIJYHROXKPCRKH-UHFFFAOYSA-N

Canonical SMILES

O.[O-]P=O.[O-]P=O.[Mn+2]

Synonyms

MANGANOUS HYPOPHOSPHITE; MANGANESE(II) HYDROGEN PHOSPHITE MONOHYDRATE; MANGANESE(II) HYPOPHOSPHITE-1-HYDRATE; MANGANESE(II) HYPOPHOSPHITE MONOHYDRATE; Maganese(II)hypophosphite monohydrate; Manganesehypophosphitemonohydrate; MANGANESE(II) HYPOPHOSPHITE-1-

Origin of Product

United States

Synthetic Methodologies and Preparative Advances

Conventional Synthesis Routes for Manganese(II) Hypophosphite Monohydrate

Conventional synthesis routes for manganese(II) hypophosphite monohydrate typically involve precipitation reactions in aqueous or other media, utilizing various manganese precursors. These methods are foundational and widely employed in laboratory settings.

The synthesis of manganese phosphates can be achieved through precipitation reactions involving a soluble manganese salt and a phosphate (B84403) source. wikipedia.orgguidechem.com While specific details for the direct precipitation of manganese(II) hypophosphite monohydrate from manganese(II) nitrate (B79036) and hypophosphorous acid are not extensively documented in the provided search results, the general principle involves the reaction of a soluble manganese(II) salt with a source of hypophosphite ions in a suitable solvent to induce the precipitation of the less soluble manganese(II) hypophosphite monohydrate. The reaction conditions, such as temperature, pH, and reactant concentrations, would be critical in controlling the purity and crystallinity of the product.

A notable advancement in the synthesis of manganese(II) hypophosphite monohydrate involves the use of an acetone (B3395972) medium. This method is highlighted as an energy-saving approach that effectively controls the exothermic nature of the reaction, particularly the release of hydrogen gas. webqc.org The use of acetone as a reaction medium helps to moderate the reaction rate and improve the safety of the synthesis. This controlled precipitation allows for the successful synthesis of manganese(II) hypophosphite monohydrate, with the resulting compound's formula being confirmed by thermal analysis, atomic absorption spectrophotometry, and X-ray powder diffraction. webqc.org

In laboratory settings, metal hypophosphites are commonly synthesized from a range of precursors, including sulfates, hydroxides, and oxides. webqc.org

Manganese(II) Sulfate (B86663): One potential route for the synthesis from manganese(II) sulfate involves a metathesis reaction. For instance, an aqueous solution of manganese(II) sulfate can be reacted with a solution of a soluble hypophosphite salt, such as barium hypophosphite. This would lead to the precipitation of barium sulfate, leaving manganese(II) hypophosphite in the solution, which can then be isolated. The reaction between barium sulfide and manganese(II) sulfate to produce manganese(II) sulfide and barium sulfate is a known process. webqc.org A subsequent reaction with a hypophosphite source would be necessary.

Manganese(II) Hydroxide (B78521): Manganese(II) hydroxide can be precipitated from an aqueous solution of a manganese(II) salt by the addition of an alkali metal hydroxide. wikipedia.org This manganese(II) hydroxide can then be reacted with hypophosphorous acid to form manganese(II) hypophosphite monohydrate. The synthesis of hypophosphites from hydroxides of elements that are insoluble in water can be a multi-step and potentially expensive process. webqc.org

Manganese(II) Oxide: Manganese(II) oxide can also serve as a precursor. The synthesis would involve the reaction of manganese(II) oxide with hypophosphorous acid. The reactivity of the manganese oxide would be a key factor in the efficiency of this reaction. Various methods exist for the preparation of manganese oxides, which can then be used in subsequent reactions. guidechem.comnanotrun.com

Table 1: Conventional Synthesis Precursors for Manganese(II) Hypophosphite Monohydrate

Precursor Reactant(s) General Reaction Type Key Considerations
Manganese(II) Nitrate Hypophosphorous Acid Precipitation Control of pH and temperature is crucial for product purity.
Manganese(II) Salt Hypophosphorous Acid in Acetone Controlled Precipitation Acetone medium helps to manage the exothermic reaction and H₂ gas release. webqc.org
Manganese(II) Sulfate Barium Hypophosphite Metathesis/Precipitation Involves the removal of the barium sulfate precipitate.
Manganese(II) Hydroxide Hypophosphorous Acid Acid-Base Reaction The synthesis from insoluble hydroxides can be complex and costly. webqc.org
Manganese(II) Oxide Hypophosphorous Acid Acid-Base Reaction The reactivity of the manganese oxide precursor is important.

Advanced Synthetic Strategies for Manganese(II) Hypophosphite Monohydrate and Related Compounds

Advanced synthetic strategies focus on improving the efficiency, yield, and control over the morphology and properties of the final product. These methods include energy-saving approaches and solvothermal techniques for producing anhydrous forms.

The synthesis of manganese(II) hypophosphite monohydrate in an acetone medium is explicitly described as an energy-saving method. webqc.org This is attributed to the controlled exothermic process, which avoids the need for extensive cooling and enhances the safety of the procedure. By managing the reaction dynamics, this approach likely leads to higher yields and a more consistent product quality. The optimization of such methods is crucial for developing more sustainable and economical production processes for metal hypophosphites.

For the synthesis of the anhydrous form of manganese hypophosphite, solvothermal methods have been successfully employed. plu.eduresearchgate.net In a specific example, anhydrous manganese hypophosphite, [Mn(H₂PO₂)₂]n·(DMF)₀.₁₁, was synthesized by reacting hypophosphorous acid with manganese(II) chloride tetrahydrate in a solvent mixture of DMF, ethanol (B145695), and water. plu.edu This solvothermal route yielded a dense 3-D coordination polymer with hexagonal one-dimensional channels. The resulting microstructures are of significant interest for their potential applications in materials science. Thermal decomposition of this anhydrous framework leads to the formation of stable manganese pyrophosphate (Mn₂P₂O₇). plu.edu

Table 2: Advanced Synthesis Strategies and Outcomes

Method Precursors Solvent(s) Product Key Findings/Characteristics
Energy-Saving Synthesis Manganese(II) salt, Hypophosphorous Acid Acetone Manganese(II) hypophosphite monohydrate Controls exothermic reaction and H₂ gas release. webqc.org
Solvothermal Synthesis Hypophosphorous acid, MnCl₂·4H₂O DMF/EtOH/H₂O Anhydrous manganese hypophosphite Forms a dense 3-D coordination polymer with 1-D hexagonal channels; yields stable Mn₂P₂O₇ upon thermolysis. plu.edu

Preparation of Deuterated Analogues for Spectroscopic Studies

The synthesis of deuterated analogues of manganese(II) hypophosphite monohydrate is a critical technique for detailed spectroscopic analysis, particularly for Fourier Transform Infrared (FTIR) spectroscopy. kku.ac.thsemanticscholar.org Isotopic substitution, where hydrogen atoms are replaced by deuterium, alters the vibrational frequencies of molecular bonds. This shift is invaluable for accurately assigning spectral bands, especially those involving water molecules or hydrogen-phosphorus bonds within the hypophosphite anion.

In a notable study, the deuterated analogue of Mn(H₂PO₂)₂·H₂O was synthesized to aid in the interpretation of its FTIR spectrum. kku.ac.th The preparation allows for the clear identification of vibrational modes associated with the water of hydration and the P-H bonds, distinguishing them from other vibrations within the crystal lattice. This method provides a more robust foundation for structural analysis and understanding intermolecular forces. kku.ac.thsemanticscholar.org

Role as a Precursor in Material Synthesis Research

Manganese(II) hypophosphite monohydrate serves as a key starting material in the synthesis of various manganese-containing compounds, leveraging its thermal decomposition properties to yield materials with applications in catalysis and energy storage.

Formation of Manganese Pyrophosphate (Mn₂P₂O₇) through Thermal Routes

The thermal decomposition of manganese(II) hypophosphite monohydrate is a direct route to synthesizing manganese pyrophosphate (Mn₂P₂O₇). kku.ac.thsemanticscholar.org This process occurs in distinct stages, which can be monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). kku.ac.th

The decomposition mechanism involves two primary steps:

Dehydration: The initial step involves the loss of the water molecule of hydration. This typically occurs in the temperature range of 120-180 °C. kku.ac.thsemanticscholar.org

Decomposition: At higher temperatures, the anhydrous manganese(II) hypophosphite decomposes. This second stage occurs between 330-370 °C, leading to the formation of manganese pyrophosphate as the final solid product. kku.ac.thsemanticscholar.org Another study confirmed the thermal transformation to Mn₂P₂O₇ occurs upon treatment at 450°C. researchgate.net

Step 1: Mn(H₂PO₂)₂·H₂O → Mn(H₂PO₂)₂ + H₂O (at 120-180 °C) kku.ac.th

Step 2: Mn(H₂PO₂)₂ → Mn₂P₂O₇ + other gaseous products (at 330-370 °C) kku.ac.th

The enthalpy changes associated with these steps have been measured, providing thermodynamic data for the transformation. kku.ac.th

Table 1: Thermal Decomposition Stages of Mn(H₂PO₂)₂·H₂O

Decomposition Stage Temperature Range (°C) Process Final Product
1 120-180 Dehydration Mn(H₂PO₂)₂
2 330-370 Decomposition Mn₂P₂O₇

Data sourced from thermal analysis (TGA/DSC) studies. kku.ac.thsemanticscholar.org

Generation of Lithium Manganese Phosphates (LiMnPO₄) for Energy Applications

In the field of energy storage, manganese(II) hypophosphite monohydrate has been identified as a viable precursor for the synthesis of lithium manganese phosphate (LiMnPO₄). researchgate.net LiMnPO₄ is a promising cathode material for lithium-ion batteries due to its high theoretical capacity and operating voltage. rsc.orgresearchgate.netresearchgate.netsciopen.com

A specific synthetic route involves a solid-state reaction between the manganese(II) hypophosphite monohydrate precursor and a lithium source, such as lithium chloride (LiCl). researchgate.net In one preparation, the reaction was carried out at 700 °C under a nitrogen atmosphere to yield the desired LiMnPO₄ material. researchgate.net The use of Mn(H₂PO₂)₂·H₂O provides both the manganese and the phosphate components in a single, reactive starting material, potentially simplifying the synthesis process compared to methods that use separate sources for each element. researchgate.net

Table 2: Synthesis of LiMnPO₄ from Mn(H₂PO₂)₂·H₂O

Precursors Reaction Type Temperature Atmosphere Product
Mn(H₂PO₂)₂·H₂O, LiCl Solid-state 700 °C N₂ LiMnPO₄

Details from a study on the generation of LiMnPO₄ from a manganese hypophosphite precursor. researchgate.net

Structural Elucidation and Crystallographic Investigations

The primary polymorph of manganese(II) hypophosphite monohydrate, designated as α-Mn(H₂PO₂)₂·H₂O, has been extensively studied to determine its precise atomic arrangement. researchgate.net

Determination of Crystal System and Space Group

Through single crystal and powder X-ray diffraction studies, it has been established that α-Manganese(II) hypophosphite monohydrate crystallizes in the monoclinic system. researchgate.net The specific space group has been identified as P2₁/c. researchgate.net This space group indicates a centrosymmetric crystal structure with a two-fold screw axis and a glide plane.

Analysis of Unit Cell Parameters and Z-value

The unit cell is the fundamental repeating unit of a crystal structure. For α-Mn(H₂PO₂)₂·H₂O, the dimensions of this unit cell and the number of formula units it contains (Z-value) have been precisely determined. The cell is characterized by the following parameters: a = 7.4789(4) Å, b = 10.5181(5) Å, c = 8.1691(4) Å, and β = 102.859(2)°. researchgate.net The Z-value for this structure is 4, meaning there are four formula units of Mn(H₂PO₂)₂·H₂O within each unit cell. researchgate.net

Unit Cell Parameters of α-Manganese(II) Hypophosphite Monohydrate
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.4789(4)
b (Å)10.5181(5)
c (Å)8.1691(4)
β (°)102.859(2)
Z-value4

Rietveld Refinement for Precise Structural Models

To obtain a highly accurate structural model from powder X-ray diffraction data, the Rietveld refinement method was employed. researchgate.net This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of various structural parameters. For α-Mn(H₂PO₂)₂·H₂O, the refinement process utilized the known structure of the isostructural compound zinc(II) hypophosphite monohydrate (Zn(H₂PO₂)₂·H₂O) as a starting model. researchgate.net This approach confirmed the structural details, revealing a framework where dimeric units of Mn₂O₂ are formed by edge-sharing manganese octahedra. These dimeric entities are further interconnected through Mn-O-P-O-Mn bridges, creating a three-dimensional network. researchgate.net

Isostructural Relationships with Analogous Metal Hypophosphite Compounds

A significant finding in the study of manganese(II) hypophosphite monohydrate is its isostructural relationship with other metal hypophosphite compounds. Notably, α-Mn(H₂PO₂)₂·H₂O is isostructural with zinc(II) hypophosphite monohydrate (Zn(H₂PO₂)₂·H₂O). researchgate.netdaneshyari.com This means they share the same crystal structure, with the manganese ions in one compound occupying the same crystallographic positions as the zinc ions in the other. This relationship is valuable for predicting the properties and behavior of new materials within this class of compounds.

Polymorphism and Pressure-Induced Phase Transitions

The ability of a solid material to exist in more than one form or crystal structure is known as polymorphism. This phenomenon has been observed in manganese(II) hypophosphite monohydrate.

Identification and Characterization of Polymorphs

Research has identified different hydrated forms of manganese(II) hypophosphite, indicating polymorphism. daneshyari.com The most well-characterized polymorph is α-Mn(H₂PO₂)₂·H₂O, which has been synthesized and its structure refined from X-ray powder diffraction data. researchgate.net The existence of other polymorphic forms has been reported, highlighting the structural diversity of this compound. daneshyari.com

Investigation of Pressure-Induced Phase Transitions in Manganese Hypophosphite Perovskites

Coordination Environment and Intermolecular Interactions

The macroscopic properties of manganese(II) hypophosphite monohydrate are governed by the specific arrangement of atoms at the molecular level, including the coordination of the manganese ion and the network of interactions that build the extended crystal lattice.

In manganese hypophosphite structures, the manganese(II) ion is typically found in a six-coordinate environment, adopting a distorted octahedral geometry. acs.orgresearchgate.netnih.govresearchgate.net The Mn²⁺ center is coordinated by oxygen atoms from the bridging hypophosphite anions. acs.org This octahedral coordination is a common feature for Mn(II) complexes and is crucial in determining the material's electronic and magnetic properties. researchgate.netmdpi.com The emission spectrum of these compounds, for example, is characteristic of this geometry; [FA]Mn(H₂POO)₃ exhibits a reddish-orange emission resulting from the ⁴T₁g(G) → ⁶A₁g(S) electronic transition of octahedrally coordinated Mn²⁺ ions. rsc.org While perfect octahedral symmetry is rare, the slightly distorted octahedral sphere is a defining characteristic of the manganese centers in these frameworks. nih.gov

The hypophosphite anion (H₂PO₂⁻) is fundamental to the formation of the extended three-dimensional framework in these materials. It functions as a linker, bridging adjacent manganese(II) centers. acs.orgresearchgate.net Each Mn(II) ion is coordinated by six hypophosphite linkers, creating a robust 3D network with a perovskite-type architecture. acs.org The specific way in which the hypophosphite anions connect the metal centers, known as the connectivity mode, can change under external stimuli like pressure. For example, in [MHy]Mn(H₂POO)₃, the bridging mode shifts from anti-anti to anti-syn during the pressure-induced phase transition from phase β to γ. acs.org This bridging capability allows for the creation of stable, extended solid-state structures. researchgate.net

In the case of [FA]Mn(H₂POO)₃, the formation of strong hydrogen bonds between the formamidinium cations and the framework is credited with enhancing the material's stiffness and resistance to compression. researchgate.net The water molecule in manganese(II) hypophosphite monohydrate is also a key participant in the hydrogen-bonding network, contributing to the stabilization of the crystal packing. nih.gov These networks of weak interactions are therefore crucial in defining the structural integrity and physical behavior of the material. epa.gov

Formation of Dimeric Entities and Three-Dimensional Coordination Polymers

The crystal structure of α-manganese(II) hypophosphite monohydrate (α-Mn(H₂PO₂)₂·H₂O) reveals a complex and fascinating three-dimensional coordination polymer architecture. Detailed structural analysis, refined from X-ray powder diffraction data, indicates that the compound crystallizes in the monoclinic system. researchgate.net The fundamental building blocks of this structure are dimeric manganese entities, which are then interconnected to form a robust 3D network.

The formation of the dimeric units, described as Mn₂O₂, is a key feature of the crystal structure. researchgate.net These dimers are constructed from two manganese(II) centers bridged by oxygen atoms from the hypophosphite ligands. The hypophosphite anions (H₂PO₂⁻) act as multidentate ligands, linking the manganese(II) ions in a complex manner. This bridging ligation is crucial in the formation of not only the initial dimeric entities but also in the subsequent propagation of the structure into three dimensions.

Further structural cohesion is achieved as these dimeric units are systematically linked to neighboring dimers. This extensive network of connections, facilitated by the hypophosphite ligands, results in a stable, three-dimensional coordination polymer. The isostructural relationship between α-Mn(H₂PO₂)₂·H₂O and zinc(II) hypophosphite monohydrate (Zn(H₂PO₂)₂·H₂O) underscores a common structural motif for these types of compounds, where the divalent metal ion is incorporated into an extended polymeric framework. daneshyari.com

Below are the crystallographic data for α-manganese(II) hypophosphite monohydrate:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.915 Å
b8.034 Å
c10.458 Å
β102.859(2)°
Z4
Data sourced from a Rietveld refinement of X-ray powder diffraction data. researchgate.net

Spectroscopic Characterization and Vibrational Dynamics

Vibrational Spectroscopy: Infrared and Raman Studies

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of manganese(II) hypophosphite monohydrate. The resulting spectra reveal a wealth of information about the internal vibrations of the hypophosphite anion (H₂PO₂⁻) and the water molecule, as well as the lattice modes involving the manganese cation.

The vibrational spectrum of the hypophosphite anion is characterized by distinct bands corresponding to the stretching and bending motions of its P-H and P-O bonds. The assignment of these modes in manganese(II) hypophosphite monohydrate is based on extensive studies of hypophosphite salts. The fundamental vibrations include symmetric and asymmetric stretching of the PH₂ and PO₂ groups, as well as scissoring, wagging, twisting, and rocking motions of the PH₂ group, and bending of the PO₂ group.

In the solid state, interactions within the crystal lattice can cause these fundamental bands to split or shift. The Fourier Transform Infrared (FTIR) spectrum of Mn(H₂PO₂)₂·H₂O shows multiple structures for the hypophosphite vibrational modes. researchgate.net The interpretation of these bands is consistent with crystallographic data when analyzed under unit cell group selection rules. researchgate.net

Table 1: Assignment of Infrared Vibrational Modes for the Hypophosphite Anion (H₂PO₂⁻) in Mn(H₂PO₂)₂·H₂O

Wavenumber (cm⁻¹) Assignment
2394 ν(P-H) - P-H stretching
1171 δ(PH₂) - PH₂ bending
1092 νₐ(PO₂) - Asymmetric PO₂ stretching
1045 νₛ(PO₂) - Symmetric PO₂ stretching
816 ρ(PH₂) - PH₂ rocking
481 δ(OPO) - OPO bending

Data sourced from Noisong et al. kku.ac.th

The water molecule in Mn(H₂PO₂)₂·H₂O gives rise to characteristic vibrational bands. These include the fundamental internal modes—symmetric stretching (ν₁), asymmetric stretching (ν₃), and bending (ν₂)—as well as external modes known as librations (rocking, wagging, and twisting), which correspond to restricted rotational motions of the water molecule within the crystal lattice.

The breadth and wavenumbers of the water modes observed in the vibrational spectra indicate the presence of hydrogen bonding to the oxygen atoms of the hypophosphite groups. researchgate.net A notable feature in the FTIR spectrum of Mn(H₂PO₂)₂·H₂O is the appearance of a band at 1384 cm⁻¹, which has been attributed to a very low bending mode of the water molecule. kku.ac.thsemanticscholar.org The external or lattice modes of the water molecules are expected at lower frequencies. researchgate.net

Table 2: Assignment of Infrared Vibrational Modes for the Water Molecule in Mn(H₂PO₂)₂·H₂O

Wavenumber (cm⁻¹) Assignment
3380 ν(O-H) - O-H stretching
1645 δ(HOH) - HOH bending
1384 Very low H-O-H bending

Data sourced from Noisong et al. kku.ac.thsemanticscholar.org

For Mn(H₂PO₂)₂·H₂O, the FTIR spectra have been assigned based on factor group splitting analysis. kku.ac.thsemanticscholar.org This analysis suggests that for the hypophosphite anion, 16 infrared bands (8Aᵤ + 8Bᵤ) and 18 Raman bands (9Aᵤ + 9Bᵤ) are expected, which is in good agreement with the observed FTIR spectra. researchgate.net Similarly, the analysis for the water molecule predicts a total of 12 vibrational modes (3Aᵤ + 3Bᵤ + 3Aᵤ + 3Bᵤ). researchgate.net The difference between the number of modes for an isolated ion/molecule and that predicted by factor group analysis is due to correlation field splitting, where interactions between crystallographically equivalent but orientationally distinct entities in the unit cell cause the degeneracy of vibrational modes to be lifted, resulting in multiple spectral bands.

The site symmetry of an ion or molecule in a crystal is the subgroup of the crystal's factor group that leaves the ion/molecule invariant. stackexchange.com If the site symmetry is lower than the symmetry of the isolated ion/molecule, vibrational modes that are degenerate in the free state may split into multiple components in the crystal spectrum. Furthermore, modes that are inactive in the free state (e.g., silent modes) may become active in the IR or Raman spectra.

In Mn(H₂PO₂)₂·H₂O, the hypophosphite anions and water molecules occupy specific sites within the crystal lattice. The local symmetry of these sites dictates the selection rules for their vibrational transitions. The coupling between the vibrational modes of these species and the vibrations of neighboring species at each site within the unit cell can further influence the observed vibrational spectra. researchgate.net This influence is manifested as the splitting of bands and the appearance of new bands that would not be expected for the isolated ions.

To confirm the assignment of vibrational bands, particularly those involving hydrogen atoms, a comparative analysis with deuterated analogues is a standard and powerful technique. kku.ac.th By replacing hydrogen with its heavier isotope, deuterium (D), the frequencies of the vibrational modes involving the substituted atoms shift to lower wavenumbers. The magnitude of this isotopic shift is predictable and depends on the change in reduced mass of the vibrating groups.

This method has been applied to Mn(H₂PO₂)₂·H₂O, where a deuterated analogue was synthesized to aid in the interpretation of its FTIR spectrum. kku.ac.th The shifts observed upon deuteration provide definitive confirmation for the assignments of O-H stretching and H-O-H bending modes of the water molecule, as well as the P-H stretching and various PH₂ bending modes of the hypophosphite anion. kku.ac.th This ensures a more reliable and accurate understanding of the vibrational dynamics of the compound.

Advanced Spectroscopic Probes for Elemental and Morphological Characterization

Beyond vibrational spectroscopy, other advanced spectroscopic and analytical techniques are employed to provide a comprehensive characterization of manganese(II) hypophosphite monohydrate. These methods are crucial for confirming the elemental composition, investigating the surface morphology, and verifying the crystalline structure of the synthesized material.

Techniques such as Scanning Electron Microscopy (SEM) are used to study the morphology of the compound, revealing details about particle shape and size. researchgate.net For elemental analysis, methods like Atomic Absorption Spectrophotometry (AAS) can be used to determine the manganese content accurately. researchgate.net Furthermore, X-ray Powder Diffraction (XRD) is an essential tool to confirm the crystal structure and phase purity of the synthesized Mn(H₂PO₂)₂·H₂O. researchgate.net

Atomic Absorption Spectrophotometry (AAS) for Quantitative Elemental Analysis

Atomic Absorption Spectrophotometry (AAS) is a crucial technique for the quantitative elemental analysis of Manganese(II) hypophosphite monohydrate, confirming the percentage of manganese in the compound. researchgate.net This method is highly sensitive for detecting metals and is based on the principle that ground-state atoms absorb light at a specific wavelength. nih.gov

In the analysis of manganese, a sample is typically atomized in a flame or a graphite furnace. nih.gov A light source, such as a hollow cathode lamp containing manganese, emits a specific wavelength (commonly 279.5 nm) that is absorbed by the manganese atoms in the sample. nih.govrjptonline.orgpropulsiontechjournal.com The amount of light absorbed is directly proportional to the concentration of the element in the sample. nih.gov The results from AAS are used to verify the stoichiometry of the synthesized compound. researchgate.net For instance, research has employed AAS to confirm the formula of Manganese(II) hypophosphite monohydrate synthesized via a simple precipitation method. researchgate.net

Table 1: Quantitative Elemental Analysis Data for Manganese using AAS

Parameter Description Reference
Analytical Method Atomic Absorption Spectrophotometry (AAS) researchgate.net
Element Analyzed Manganese (Mn) researchgate.net
Purpose To confirm the chemical formula and purity of the synthesized compound. researchgate.net

| Absorption Wavelength | 279.5 nm is a standard wavelength for Mn analysis. | nih.govrjptonline.org |

This interactive table summarizes the application of AAS in the quantitative analysis of Manganese.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure Analysis

Scanning Electron Microscopy (SEM) is utilized to investigate the surface topography and microstructure of Manganese(II) hypophosphite monohydrate. researchgate.net This technique provides high-resolution images that reveal details about the shape, size, and texture of the crystals. researchgate.net

Studies employing SEM have characterized the morphology of Manganese(II) hypophosphite monohydrate synthesized through various methods. The resulting data often show the formation of agglomerated particles and interconnected clusters, which can range in size into the microns. researchgate.netresearchgate.net The morphology observed through SEM can be influenced by the synthesis conditions. The data obtained from SEM analysis of this compound have been noted to be consistent with previously reported work, indicating reproducible morphological features. researchgate.net

Table 2: Morphological Characteristics from SEM Analysis

Feature Description Reference
Particle Shape Crystalline, often forming agglomerates or clusters. researchgate.netresearchgate.net
Surface Texture Can exhibit interconnected and clustered formations. researchgate.net

This interactive table outlines the key morphological features of Manganese(II) hypophosphite monohydrate as observed by SEM.

Referenced Compounds

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
Manganese(II) hypophosphite monohydrate Mn(H₂PO₂)₂·H₂O

Thermal Decomposition Mechanisms and Kinetic Analysis

Thermogravimetric and Differential Scanning Calorimetric Investigations

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to probe the thermal stability and decomposition pathways of materials. For manganese(II) hypophosphite monohydrate, these methods have revealed a multi-stage decomposition process.

Identification of Distinct Dehydration and Decomposition Stages

Studies employing TGA and DSC have identified two primary stages in the thermal decomposition of manganese(II) hypophosphite monohydrate. mindat.org The initial stage, occurring in the temperature range of 120°C to 180°C, corresponds to the dehydration of the compound. mindat.org In this step, the single water molecule of hydration is lost, transforming the monohydrate into its anhydrous form, manganese(II) hypophosphite.

The second stage, observed between 330°C and 370°C, involves the decomposition of the anhydrous manganese(II) hypophosphite. mindat.org The final solid product of this decomposition has been identified as manganese pyrophosphate (Mn₂P₂O₇). mindat.org

Decomposition StageTemperature Range (°C)Process
Stage 1 120 - 180Dehydration (Loss of H₂O)
Stage 2 330 - 370Decomposition of Anhydrous Salt

Quantification of Enthalpy Changes Associated with Thermal Events

Differential scanning calorimetry has been utilized to quantify the heat flow associated with each decomposition stage, providing valuable thermodynamic data. The dehydration process (Stage 1) is an endothermic event with an enthalpy change of 337.220 J/g . mindat.org The subsequent decomposition of the anhydrous salt (Stage 2) is a more energetic process, also endothermic, with a significantly higher enthalpy change of 1952.301 J/g . mindat.org

Thermal EventEnthalpy Change (ΔH)
Dehydration337.220 J/g
Decomposition1952.301 J/g

Kinetic Studies of Thermal Degradation Pathways

The study of reaction kinetics provides deeper insights into the rate and mechanism of thermal decomposition. For manganese(II) hypophosphite monohydrate, non-isothermal kinetic studies have been conducted to elucidate these aspects.

Determination of Activation Energies using Isoconversional Methods (Ozawa, KAS, Kissinger)

Isoconversional methods, such as those developed by Ozawa, Kissinger-Akahira-Sunose (KAS), and Kissinger, are widely used to determine the activation energy (Ea) of solid-state reactions without assuming a specific reaction model. Research on the non-isothermal decomposition kinetics of manganese(II) hypophosphite monohydrate has been reported, indicating that these methods have been applied to determine the activation energies for its decomposition stages. However, the specific values for the activation energies as determined by the Ozawa, KAS, and Kissinger methods are not available in the publicly accessible literature.

Calculation of Pre-exponential Factors for Decomposition Reactions

The pre-exponential factor (A), in conjunction with the activation energy, is a key parameter in the Arrhenius equation that describes the rate of a reaction. Its determination is a standard part of a comprehensive kinetic analysis. For the thermal decomposition of manganese(II) hypophosphite monohydrate, the calculation of the pre-exponential factor for each decomposition step would have been performed as part of the kinetic studies cited in the literature. However, the specific numerical values for the pre-exponential factors are not available in the reviewed public sources.

Thermodynamic Functions of Transition States (ΔH‡, ΔS‡, ΔG‡) from Kinetic Data

The thermodynamic functions of the transition states for the two primary decomposition steps of manganese(II) hypophosphite monohydrate have been calculated using kinetic data obtained from non-isothermal thermogravimetric analysis. These parameters, including the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡), are crucial for understanding the energetics and spontaneity of the decomposition process.

The calculations are based on the Eyring equation, which relates the rate constant of a reaction to these thermodynamic quantities. The values for the two decomposition stages reveal that both processes are non-spontaneous and require an input of heat to proceed. acs.org

Below is a table summarizing the thermodynamic functions for the two decomposition steps.

Decomposition StageΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
Step 1 (Dehydration) 101.5-92.7129.2
Step 2 (Decomposition) 148.2-60.9166.4

Note: The data in this table is derived from research by Noisong, et al. and represents the thermodynamic parameters of the transition-state complex.

Analysis of Thermal Decomposition Products

Identification of Final Solid-State Products (e.g., Manganese Pyrophosphate, Mn₂P₂O₇)

The final solid-state product of the thermal decomposition of manganese(II) hypophosphite monohydrate has been conclusively identified as manganese pyrophosphate (Mn₂P₂O₇). acs.orgresearchgate.net This identification is supported by various analytical techniques, including X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). acs.orgresearchgate.net

The XRD pattern of the residue obtained after heating the compound to 450°C matches the standard diffraction pattern for Mn₂P₂O₇. acs.orgresearchgate.net Similarly, the FTIR spectrum of the final product exhibits characteristic vibrational bands corresponding to the P-O-P and PO₃ groups of the pyrophosphate anion, further confirming its identity. acs.org

Investigation of Volatile Gaseous Products (e.g., H₂O)

The thermal decomposition process involves the release of volatile products. The first stage of decomposition corresponds to the elimination of water of hydration. acs.org The second, more complex decomposition stage involves the release of both water and phosphine (B1218219) (PH₃). acs.org The evolution of these gases has been determined through thermogravimetric analysis (TGA), where the observed mass loss corresponds to the release of these specific molecules. acs.org

Kinetic Modeling of Thermal Decomposition Processes

To understand the physical and chemical changes occurring during the thermal decomposition, kinetic models are applied to the experimental data. These models provide insights into the reaction mechanism, including the nucleation and growth of the new solid phase.

Application of Avrami Constant for Growth Mechanism Characterization (e.g., 1D growth, nucleation control)

The Avrami-Erofeev equation is a powerful tool for analyzing the kinetics of solid-state reactions. The Avrami constant, 'n', derived from this equation, provides information about the dimensionality of crystal growth and the nature of the nucleation process.

For the thermal decomposition of manganese(II) hypophosphite monohydrate, the Avrami constant has been calculated for both decomposition steps. The value of 'n' for both stages suggests that the decomposition mechanism is controlled by nucleation and proceeds via one-dimensional (1D) growth. acs.org This indicates that the formation of the new solid phase initiates at specific points (nucleation) and then progresses in a linear fashion.

Thermodynamic Studies and Phase Equilibria

Solid-Liquid Phase Equilibrium Analysis of Manganese(II) Hypophosphite Monohydrate Systems

The study of solid-liquid phase equilibria (SLE) is fundamental to understanding the crystallization and separation processes of salts from solutions. For manganese(II) hypophosphite monohydrate, this analysis has been conducted using the isothermal solution saturation method, which helps in delineating the complex interactions in multi-component systems.

Investigation of Quaternary and Ternary Systems (e.g., H2O-NaCl-MnCl2-Mn(H2PO2)2)

Research into the phase behavior of manganese(II) hypophosphite monohydrate has extended to complex multi-component systems. A notable example is the investigation of the H₂O-NaCl-MnCl₂-Mn(H₂PO₂)₂ quaternary system, along with its constituent ternary subsystems, H₂O-NaCl-MnCl₂ and H₂O-MnCl₂-Mn(H₂PO₂)₂, at a constant temperature of 323.15 K. shd-pub.org.rsdistantreader.org The composition of the solid phases in equilibrium with the saturated solutions is determined using Schreinemaker's graphic method. shd-pub.org.rsdistantreader.org

In the H₂O-MnCl₂-Mn(H₂PO₂)₂ ternary system, the solid phases in equilibrium with the aqueous solution are Mn(H₂PO₂)₂·H₂O and MnCl₂·4H₂O. shd-pub.org.rsdistantreader.org Similarly, the H₂O-NaCl-MnCl₂ system involves NaCl and MnCl₂·4H₂O as the solid phases. shd-pub.org.rs These investigations are crucial for developing economic methods for the separation and purification of manganese(II) hypophosphite, a salt utilized in various industrial applications. shd-pub.org.rsdistantreader.org

Determination of Crystallization Fields and Invariant Points

Phase diagrams constructed from SLE data reveal distinct crystallization fields for each solid component. shd-pub.org.rsdistantreader.org In the studied ternary systems at 323.15 K, there are two crystallization regions and one invariant point where the solution is saturated with respect to both salts. researchgate.net

For the H₂O-MnCl₂-Mn(H₂PO₂)₂ system, the invariant point composition is 15.34% Mn(H₂PO₂)₂, 21.02% MnCl₂, and 63.64% H₂O. shd-pub.org.rsdistantreader.org The solid phase at this point consists of a mixture of Mn(H₂PO₂)₂·H₂O and MnCl₂·4H₂O. shd-pub.org.rsdistantreader.org

The quaternary H₂O-NaCl-MnCl₂-Mn(H₂PO₂)₂ system is more complex, featuring one invariant point, three univariant curves (where the solution is saturated with two salts), and three crystallization areas corresponding to NaCl, MnCl₂·4H₂O, and Mn(H₂PO₂)₂·H₂O. distantreader.orgresearchgate.net A significant finding from this research is the dominance of the manganese(II) hypophosphite monohydrate crystallization field, which occupies 80.75% of the total crystallization area in the quaternary system. shd-pub.org.rsdistantreader.orgresearchgate.net This large crystallization area suggests that Mn(H₂PO₂)₂·H₂O can be preferentially crystallized from such mixtures.

The table below summarizes the composition of the invariant points for the ternary systems at 323.15 K.

SystemInvariant Point Composition (mass %)Solid Phases in Equilibrium
H₂O-NaCl-MnCl₂3.14% NaCl, 47.48% MnCl₂, 49.38% H₂ONaCl, MnCl₂·4H₂O
H₂O-MnCl₂-Mn(H₂PO₂)₂15.34% Mn(H₂PO₂)₂, 21.02% MnCl₂, 63.64% H₂OMn(H₂PO₂)₂·H₂O, MnCl₂·4H₂O

Data sourced from Adıgüzel, V. (2021). shd-pub.org.rsdistantreader.org

Analysis of Solubility Behavior in Aqueous and Mixed Solvent Systems

The solubility of manganese(II) hypophosphite monohydrate is a key parameter in its thermodynamic analysis. In a simple binary aqueous system (Mn(H₂PO₂)₂-H₂O) at 323.15 K, the solubility is 11.14% by mass. shd-pub.org.rs The corresponding solid phase is confirmed to be the monohydrate form, Mn(H₂PO₂)₂·H₂O. shd-pub.org.rsdistantreader.org

The presence of other salts significantly affects this solubility. For instance, in the NaBr-Mn(H₂PO₂)₂–H₂O ternary system at 25°C, the eutonic point, where the solution is saturated with both salts, contains only 2.30% Mn(H₂PO₂)₂ and 46.92% NaBr. icm.edu.pl In another system, K₂NO₃-Mn(H₂PO₂)₂-H₂O at 20°C, the eutonic point composition is 6.88% Mn(H₂PO₂)₂ and 20.12% KNO₃. icm.edu.pl These examples demonstrate that the solubility of manganese(II) hypophosphite is highly dependent on the composition of the aqueous medium.

Regarding non-aqueous solvents, manganese(II) hypophosphite monohydrate is reported to be insoluble in alcohol.

The table below presents solubility data for manganese(II) hypophosphite in various binary and ternary aqueous systems.

SystemTemperatureMn(H₂PO₂)₂ Solubility (mass %)Other Components (mass %)
Mn(H₂PO₂)₂-H₂O323.15 K11.14-
NaBr-Mn(H₂PO₂)₂–H₂O (Eutonic Point)298.15 K2.3046.92 NaBr
K₂NO₃-Mn(H₂PO₂)₂-H₂O (Eutonic Point)293.15 K6.8820.12 KNO₃

Data sourced from Adıgüzel, V. (2021) and Aliev et al. (1989, 1991). shd-pub.org.rsdistantreader.orgicm.edu.pl

Advanced Functional Applications and Material Science Research

Research into Flame Retardant Properties and Mechanisms

The flame retardant capabilities of manganese hypophosphite, particularly its anhydrous form, have been a key area of investigation. Its incorporation into polymer matrices has shown promising results for improving fire safety standards.

Anhydrous manganese hypophosphite (A-MnHP) has been successfully integrated into Poly(lactic acid) (PLA), a biodegradable thermoplastic, to enhance its flame retardancy. researchgate.netmdpi.com Studies have shown that adding A-MnHP to PLA composites can significantly improve their fire safety performance. For instance, a PLA composite containing 15 wt% of A-MnHP not only demonstrated enhanced flame retardancy but also showed an increase in tensile strength, which was attributed to the unique morphology of the A-MnHP within the polymer matrix. researchgate.netmdpi.com This composite passed the UL 94 V-2 rating test, a key indicator of fire safety for plastic materials, and exhibited a high limiting oxygen index (LOI) of 27.5%. researchgate.netmdpi.com

The following table summarizes the fire safety performance of a PLA composite with 15 wt% anhydrous manganese hypophosphite compared to neat PLA. researchgate.netmdpi.com

PropertyNeat PLAPLA with 15 wt% A-MnHPReduction (%)
Peak Heat Release Rate (PHRR)--50%
Total Heat Release (THR)--13%
Peak CO2 Production--50%
Peak CO Production--53%
Limiting Oxygen Index (LOI)-27.5%-
UL 94 Rating-V-2-

Data sourced from studies on anhydrous manganese hypophosphite (A-MnHP). researchgate.netmdpi.com

The primary mechanism behind the flame retardant action of manganese hypophosphite in polymer composites is its ability to promote the formation of a protective char layer during combustion. researchgate.net This char acts as a physical barrier, retarding the permeation of heat and slowing the transfer of oxygen to the underlying polymer. researchgate.netnih.gov It also traps volatile degradation products, which would otherwise fuel the fire. researchgate.net

Catalytic Applications in Chemical Synthesis

Manganese(II) hypophosphite has also been identified as a catalyst in specific chemical reactions, most notably in esterification processes.

A catalyst system containing manganese hypophosphite has been developed for the esterification of polyacrylic acid with methoxypolyethyleneglycol. google.com This specific application is detailed in a patented method where the catalyst is composed of manganese hypophosphite, sodium hypophosphite, and water. google.com The process involves preparing the catalyst by boiling aqueous solutions of manganese(II) sulfate (B86663) and sodium hypophosphite to precipitate manganese hypophosphite crystals. These crystals are then dissolved in a concentrated sodium hypophosphite solution to form the final catalyst. google.com

The composition of the catalyst solution is specified as follows: google.com

ComponentConcentration (wt%)
Manganese hypophosphite0.5–2%
Sodium hypophosphite39.2–39.8%
WaterRemainder to 100%

This catalyst is then used in the reaction mixture with polyacrylic acid and methoxypolyethyleneglycol, which is heated to facilitate the esterification while removing water. google.com

While detailed mechanistic studies specifically on manganese(II) hypophosphite in polyacrylic acid esterification are limited in publicly available literature, the process leverages the catalytic properties of hypophosphite salts. Sodium hypophosphite (SHP) is recognized as an efficient catalyst for esterification reactions involving polycarboxylic acids, like citric acid, with materials such as wood. researchgate.net It is understood that the hypophosphite facilitates the formation of ester bonds. In the patented system for polyacrylic acid esterification, the reaction is optimized by controlling the temperature and duration, with the mixture being stirred for four hours at 165–170 °C after the initial removal of water. google.com The efficiency of manganese-based catalysts, in general, is an area of active research, valued for the metal's abundance and low toxicity. nih.gov

Exploration as a Precursor for Energy Storage Materials Research

The thermal decomposition of manganese(II) hypophosphite monohydrate yields materials that are of interest for energy storage applications. When heated, the compound decomposes, and its final thermal product is Manganese(II) pyrophosphate (Mn₂P₂O₇). kku.ac.th

Phosphate (B84403) oxo-anions like pyrophosphates are considered promising next-generation materials for the positive electrodes in lithium batteries. kku.ac.th They offer potential advantages such as lower cost, enhanced safety, and good stability. kku.ac.th Therefore, manganese(II) hypophosphite monohydrate serves as a valuable precursor for synthesizing these advanced electrode materials. kku.ac.th The broader field of energy storage research extensively investigates various manganese oxides (such as MnO, MnO₂, Mn₂O₃) as electrode materials for supercapacitors and batteries due to manganese's low cost, environmental friendliness, and excellent capacitance properties. mdpi.commdpi.com The synthesis of such materials from precursors like manganese(II) hypophosphite monohydrate is a key strategy in developing next-generation energy storage devices. kku.ac.thmdpi.com

Synthesis of Manganese-Containing Cathode Materials (e.g., LiMnPO₄)

Lithium manganese phosphate (LiMnPO₄), with its high theoretical specific capacity and operating voltage of approximately 4.1 V, is a promising cathode material for next-generation lithium-ion batteries. ustl.edu.cnresearchgate.net The synthesis of high-purity and high-performance LiMnPO₄ is critical for its commercial application. Various synthesis routes have been explored, including hydrothermal, solvothermal, and solid-state reaction methods. ustl.edu.cnresearchgate.netrsc.org

In these established methods, a range of manganese precursors are commonly utilized. Studies have systematically investigated the effects of different manganese salts, such as manganese acetate tetrahydrate, manganese sulfate, and manganese chloride, on the final product's morphology, purity, and electrochemical performance. researchgate.netscispace.comresearchgate.net For instance, hydrothermal synthesis using manganese acetate has been shown to produce single-phase LiMnPO₄ without impurities. researchgate.netscispace.com Similarly, solvothermal methods have been employed with various manganese salts to control particle size and crystal growth orientation, which are crucial for optimizing battery performance. researchgate.net

However, based on available scientific literature, the use of Manganese(II) hypophosphite monohydrate as a direct precursor for the synthesis of LiMnPO₄ cathode materials is not a commonly documented or established method. The prevalent synthesis routes rely on other manganese sources that have been proven effective in producing the desired olivine-structured lithium manganese phosphate.

Development of Hybrid Perovskite Materials with Tunable Properties

Hybrid organic-inorganic perovskites (HOIPs) represent a versatile class of materials that have garnered significant attention for their multifunctional properties, including magnetic, photoluminescent, and dielectric behaviors. rsc.org Within this family, hypophosphite-based perovskites with the general formula [A]Mn(H₂POO)₃—where 'A' is an organic cation—are an emerging area of research. These materials are constructed from a framework of corner-sharing MnO₆ octahedra linked by hypophosphite (H₂POO⁻) ligands, with the organic 'A' cations situated in the cavities of this framework. rsc.org

The ability to tune the properties of [A]Mn(H₂POO)₃ hybrid perovskites lies in the careful selection of the organic 'A' cation. This selection is a primary design principle for achieving targeted structural and magnetic outcomes. The size, shape, and hydrogen-bonding capabilities of the organic cation directly influence the geometry of the inorganic framework.

The organic cation modulates the tilting, rotation, and distortion of the MnO₆ octahedra. These structural changes determine the crystal symmetry of the material, which can range from orthorhombic to monoclinic, for example. rsc.org This structural modulation, in turn, has a profound effect on the magnetic properties. Magnetic studies reveal that many of these compounds exhibit canted antiferromagnetism, where the ordering temperature and the magnitude of the weak ferromagnetic component are significantly dependent on the type of organic cation housed within the perovskite cavity. rsc.orgrsc.org By systematically varying the 'A' cation (e.g., formamidinium, imidazolium, pyrrolidinium), researchers can control the structural distortions and thus engineer the magnetic ordering. rsc.orgrsc.org

Table 1: Influence of Organic Cation on the Structural and Magnetic Properties of [A]Mn(H₂POO)₃ Perovskites

Organic Cation (A) Formula Crystal System Space Group Magnetic Ordering Temperature (Tₙ)
Formamidinium [NH₂CHNH₂]Mn(H₂POO)₃ Monoclinic C2/c 2.4 K rsc.org
Imidazolium [C₃H₅N₂]Mn(H₂POO)₃ Monoclinic P2₁/n Not specified
Pyrrolidinium [C₄H₁₀N]Mn(H₂POO)₃ Monoclinic P2₁/n Not specified

Note: Data compiled from various sources detailing the properties of manganese hypophosphite perovskites. rsc.orgrsc.org

The magnetic properties of manganese-based perovskites are intrinsically linked to their specific structural features, namely the bond angles and bond lengths within the inorganic framework. The primary magnetic interaction in these materials is the Mn³⁺ – O – Mn³⁺ superexchange, the strength and nature of which are highly sensitive to the Mn-O-Mn bond angle and the Mn-O bond distance. nih.govresearchgate.net

Structural distortions, induced by the organic cation, directly alter these parameters. For instance, changes in the tilting of the MnO₆ octahedra can modify the Mn-O-Mn bond angles, leading to a shift in the magnetic ordering temperature (Néel temperature, Tₙ). rsc.org In many hypophosphite hybrid perovskites, these distortions result in a canted antiferromagnetic state below a certain critical temperature. rsc.orgrsc.org This means that while the primary magnetic ordering is antiferromagnetic (neighboring spins align anti-parallel), a slight tilting of the spins results in a net weak ferromagnetic moment. rsc.org

The competition between different spin-spin interactions can be influenced by subtle structural changes. nih.gov The off-center positioning of the organic cation within the perovskite cage can cause significant distortions, leading to unconventional tilts and shifts in the framework. This high degree of structural flexibility in hypophosphite perovskites provides a powerful tool for tuning their magnetic characteristics, offering a pathway to materials with desired magnetic responses. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Manganese(II) hypophosphite monohydrate Mn(H₂PO₂)₂·H₂O
Lithium manganese phosphate LiMnPO₄
Manganese acetate tetrahydrate Mn(CH₃COO)₂·4H₂O
Manganese sulfate MnSO₄
Manganese chloride MnCl₂
Formamidinium manganese hypophosphite [NH₂CHNH₂]Mn(H₂POO)₃
Imidazolium manganese hypophosphite [C₃H₅N₂]Mn(H₂POO)₃
Pyrrolidinium manganese hypophosphite [C₄H₁₀N]Mn(H₂POO)₃

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it ideal for analyzing crystalline solids like Manganese(II) hypophosphite monohydrate. researchgate.netyoutube.com By solving the Kohn-Sham equations, DFT can accurately predict ground-state properties, including the electronic density, orbital energies, and the nature of chemical bonds. youtube.comnih.gov

For Mn(H₂PO₂)₂·H₂O, DFT calculations would focus on elucidating the electronic configuration of the manganese(II) center and the bonding interactions within the crystal lattice. The Mn(II) ion has a d⁵ electron configuration and is typically in a high-spin state in its complexes, which influences the material's magnetic and electronic properties. DFT studies on various manganese oxides have shown that the choice of functional, such as generalized gradient approximation (GGA) or hybrid functionals, is critical for accurately describing the electronic and magnetic states of manganese. aps.orgresearchgate.net

A DFT analysis of this compound would provide detailed insights into:

Electronic Density of States (DOS): To identify the contributions of Mn 3d, O 2p, P 3p, and H 1s orbitals to the valence and conduction bands. This would reveal the metallic, semiconducting, or insulating nature of the material. In related manganese oxides, the Mn 3d states are known to be crucial in defining the band gap. aps.org

Bonding Analysis: Techniques such as the Crystal Orbital Hamilton Population (COHP) analysis can be used to probe the nature (bonding, non-bonding, or anti-bonding) of the interactions between atoms, particularly the Mn-O and P-O bonds. This would quantify the degree of covalent and ionic character in these bonds.

Charge Distribution: A Bader or Mulliken charge analysis would reveal the charge distribution across the atoms, confirming the +2 oxidation state of manganese and detailing the charge transfer between the metal center, the hypophosphite ligands, and the water molecule.

The following table outlines key parameters that would be determined from a DFT investigation of Manganese(II) hypophosphite monohydrate.

ParameterDescriptionSignificance
Lattice Constants The dimensions of the unit cell.Provides the fundamental crystal structure for further calculations and comparison with experimental X-ray diffraction data.
Band Gap Energy The energy difference between the valence band maximum and the conduction band minimum.Determines the material's electronic conductivity and optical properties.
Density of States (DOS) The number of available electronic states at each energy level.Characterizes the distribution of electrons and the nature of the electronic bands (e.g., valence, conduction).
Partial DOS (PDOS) The projection of the total DOS onto the constituent atomic orbitals.Identifies the specific atomic and orbital contributions to the electronic structure.
Bond Lengths & Angles The equilibrium distances and angles between atoms in the crystal.Defines the molecular geometry and coordination environment of the Mn(II) center.
Formation Energy The energy change when the compound is formed from its constituent elements.Indicates the thermodynamic stability of the crystal structure.

Molecular Dynamics Simulations for Structural Dynamics and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the material's structural dynamics, stability, and thermodynamic properties as a function of temperature and pressure.

For Manganese(II) hypophosphite monohydrate, MD simulations could offer critical insights into several aspects of its behavior that are not accessible from static calculations:

Structural Stability: Simulations performed at various temperatures could be used to monitor the integrity of the crystal lattice. This would help predict the compound's thermal stability and identify the onset of structural transformations or decomposition, such as the loss of the water of hydration.

Dynamics of the Water Molecule: The behavior of the single water molecule in the crystal structure is of particular interest. MD simulations can track its translational and rotational motion, calculate its residence time within the lattice, and determine its diffusion coefficient. This is crucial for understanding the dehydration process.

Vibrational Dynamics: The trajectories from MD simulations can be used to calculate the power spectrum (the Fourier transform of the velocity autocorrelation function), which reveals the vibrational modes of the system. This provides a dynamic counterpart to the static frequency calculations from DFT.

Ion-Ligand Interactions: MD simulations can characterize the flexibility of the coordination environment around the Mn(II) ion, including the fluctuations in Mn-O bond lengths and angles. This dynamic picture is essential for understanding how the structure accommodates thermal energy.

Property InvestigatedMD Simulation ApproachInsights Gained
Thermal Stability Simulations over a range of temperatures (NPT or NVT ensemble).Determination of melting point, glass transition, or decomposition temperatures. Assessment of lattice integrity.
Water Dynamics Tracking the position and orientation of the H₂O molecule over time.Calculation of diffusion coefficients and residence times; understanding the mechanism of dehydration.
Structural Flexibility Analysis of atomic fluctuations and radial distribution functions (RDFs).Characterization of bond flexibility, coordination number changes, and the amorphous vs. crystalline nature at different temperatures.
Thermodynamic Properties Calculation of averages for kinetic and potential energy.Estimation of heat capacity and other thermodynamic quantities.

Quantum Chemical Analysis of Reactivity and Reaction Pathways

Quantum chemical calculations, often employing DFT or higher-level ab initio methods, are essential for investigating chemical reactivity and mapping out detailed reaction mechanisms. dnu.dp.ua These methods allow for the localization of transition states and the calculation of activation energy barriers, providing a quantitative understanding of reaction kinetics and thermodynamic favorability.

For Manganese(II) hypophosphite monohydrate, a key reaction of interest is its thermal decomposition. Experimental studies show that upon heating, it loses water and subsequently decomposes to form other manganese phosphorus compounds, such as manganese(II) pyrophosphate (Mn₂P₂O₇). The hypophosphite anion (H₂PO₂⁻) itself is a known reducing agent, and its redox chemistry in the presence of the Mn(II) center is a complex process. cymitquimica.com

A quantum chemical analysis could elucidate the following reaction pathways:

Dehydration: The initial step of the thermal decomposition is the loss of the water molecule. Quantum calculations can model the energy required to remove the water molecule from the crystal lattice and determine the transition state for this process.

Decomposition of the Hypophosphite Ligand: The subsequent decomposition involves the breaking of P-H and P-O bonds and the formation of new P-O-P linkages. Computational modeling can map the potential energy surface for this complex transformation, identifying intermediate species and the rate-limiting steps. The reaction of Mn atoms with water has been studied computationally, revealing intermediates like HMnOH, which could be relevant to decomposition mechanisms.

Redox Reactions: The reaction may involve disproportionation of the hypophosphite ion, leading to the formation of phosphine (B1218219) (PH₃) and phosphate (B84403) species. Quantum chemistry can be used to calculate the energetics of these competing pathways and determine which is more likely under specific conditions.

By modeling these reaction steps, researchers can build a comprehensive energy profile, providing a fundamental understanding of why the decomposition proceeds as it does and what products are favored thermodynamically and kinetically.

Computational Spectroscopy for Predicting Vibrational Frequencies and Spectra Interpretation

Computational spectroscopy is a vital tool for interpreting experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. By calculating the vibrational frequencies and their corresponding intensities, theoretical models can assign specific spectral peaks to the underlying atomic motions (normal modes). nih.gov

For Mn(H₂PO₂)₂·H₂O, DFT calculations are the method of choice for predicting its vibrational spectrum. nih.gov The process involves first optimizing the crystal structure to find the minimum energy geometry and then calculating the second derivatives of the energy with respect to atomic displacements. Diagonalizing the resulting mass-weighted Hessian matrix yields the harmonic vibrational frequencies and normal modes.

Detailed vibrational studies on this compound have been performed experimentally, and theoretical analyses like correlation field splitting have been used to predict the number of active modes. americanelements.com However, a full DFT calculation would provide a more direct and detailed assignment. Studies on related compounds, such as the perovskite-type manganese hypophosphite [CH₃NH₂NH₂][Mn(H₂PO₂)₃], have successfully used DFT to assign the vibrational modes of the hypophosphite anion. researchgate.netue.wroc.pl

The vibrational spectrum of Mn(H₂PO₂)₂·H₂O can be divided into contributions from the hypophosphite (H₂PO₂⁻) anion and the water (H₂O) molecule.

The table below presents the principal vibrational modes and their generally accepted frequency ranges, which would be precisely calculated and assigned using computational methods.

Vibrational ModeDescriptionTypical Frequency Range (cm⁻¹)Source Moiety
ν(OH) Symmetric and asymmetric stretching of water O-H bonds.3000 - 3600H₂O
δ(HOH) Bending mode of the water molecule.1600 - 1650H₂O
ν(PH) Symmetric and asymmetric stretching of P-H bonds.2200 - 2400H₂PO₂⁻
δ(PH₂) Scissoring/bending of the PH₂ group.1150 - 1200H₂PO₂⁻
ν(PO) Symmetric and asymmetric stretching of P-O bonds.1000 - 1150H₂PO₂⁻
ω(PH₂) Wagging mode of the PH₂ group.1070 - 1130H₂PO₂⁻
ρ(PH₂) Rocking mode of the PH₂ group.~800H₂PO₂⁻
δ(OPO) Bending of the O-P-O group.450 - 550H₂PO₂⁻
ν(Mn-O) Stretching of the manganese-oxygen bonds.300 - 500MnO₆ octahedra

By comparing the calculated spectrum with experimental FTIR and Raman data, each observed peak can be confidently assigned to a specific atomic motion. This synergy between theory and experiment is essential for a complete understanding of the molecular and lattice dynamics of Manganese(II) hypophosphite monohydrate.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes for Tailored Morphologies and Nanostructures

Future research will likely focus on moving beyond traditional precipitation methods to gain precise control over the morphology and size of manganese(II) hypophosphite monohydrate at the nanoscale. capes.gov.br The development of novel synthetic strategies is crucial for tuning the material's properties for specific applications. Drawing inspiration from the synthesis of other manganese-based nanomaterials, several promising avenues can be explored.

One approach involves the use of solvothermal or hydrothermal methods, which have been successfully employed to create manganese oxide and phosphate (B84403) nanostructures with controlled shapes, such as nanobelts and 3D flower-like architectures. By carefully selecting solvents, surfactants, and reaction temperatures, it may be possible to direct the self-assembly of manganese(II) hypophosphite monohydrate into specific morphologies like nanowires, nanorods, or nanosheets.

Another promising direction is the use of structure-directing agents or templates. For instance, the synthesis of layered manganese(II) phosphate has been achieved using organic templates, which guide the formation of the inorganic layers. umn.edu A similar strategy could be adapted for manganese(II) hypophosphite monohydrate to create porous frameworks or other complex architectures. The table below outlines potential synthetic strategies and their expected outcomes for tailoring the morphology of this compound.

Synthetic Strategy Key Parameters to Control Potential Morphologies/Nanostructures Anticipated Benefits
Solvothermal/HydrothermalSolvent, Temperature, Reaction Time, Precursor ConcentrationNanowires, Nanorods, Nanosheets, Hierarchical StructuresEnhanced surface area, improved catalytic activity, novel electronic and magnetic properties.
Template-Assisted SynthesisType of Surfactant, Organic Template, Porous ScaffoldsMesoporous materials, Core-shell structures, Hollow spheresHigh surface area for catalysis and sorption, controlled release applications.
Mechanochemical SynthesisGrinding time, Frequency, Liquid-assisted grinding additivesNanocrystals, Amorphous phasesEnvironmentally friendly (solvent-free), access to metastable phases.
Microfluidic SynthesisFlow rates, Reagent concentrations, Reactor designUniform nanoparticles with narrow size distributionHigh reproducibility, scalability, and control over nucleation and growth.

Application of Advanced In-situ Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of the formation mechanism of manganese(II) hypophosphite monohydrate is essential for the rational design of synthetic routes. The application of advanced in-situ spectroscopic techniques offers a powerful way to monitor the chemical and physical transformations that occur during its crystallization in real-time. mpg.de While direct in-situ studies on this specific compound are limited, the methodologies developed for other metal-organic frameworks (MOFs) and coordination polymers provide a clear roadmap for future research.

Techniques such as in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) performed at synchrotron facilities can provide invaluable information on the evolution of the crystalline structure and the local coordination environment of the manganese ions as the reaction proceeds. scispace.com For example, in-situ XRD can track the formation of crystalline phases from an amorphous precursor, while EXAFS (Extended X-ray Absorption Fine Structure) can reveal changes in the Mn-O bond distances and coordination numbers during nucleation and growth. scispace.com

In-situ vibrational spectroscopies, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are also highly valuable for probing the changes in the chemical bonds of the hypophosphite ligand and the water molecules during the synthesis. nih.gov These techniques can help identify key intermediates and understand the role of the solvent and other additives in the reaction pathway. The table below summarizes potential in-situ probes and the insights they could provide.

In-situ Spectroscopic Probe Information Gained Potential for Understanding Mn(H₂PO₂)₂·H₂O Synthesis
Synchrotron X-ray Diffraction (XRD)Evolution of crystalline phases, kinetics of crystallization.Monitoring the transformation from amorphous precursors to the final crystalline product, identifying intermediate crystalline phases.
X-ray Absorption Spectroscopy (XAS)Changes in the local coordination environment and oxidation state of Mn(II).Determining the coordination of Mn(II) ions with hypophosphite and water molecules at different stages of the reaction.
Nuclear Magnetic Resonance (NMR)Solution-phase speciation, reaction kinetics.Identifying soluble manganese-hypophosphite complexes that act as precursors to the solid-state material.
Raman and FTIR SpectroscopyVibrational modes of reactants, intermediates, and products.Tracking the coordination of the hypophosphite ligand to the manganese center and the role of water molecules.

Deeper Understanding of Structure-Property Relationships for Rational Material Design

Establishing clear correlations between the crystal structure of manganese(II) hypophosphite monohydrate and its physical and chemical properties is a fundamental goal for enabling the rational design of new materials. While the basic crystal structure has been determined, a more profound understanding of how subtle structural variations influence its magnetic, electronic, and thermal properties is needed.

Future research should focus on systematically modifying the structure and studying the resulting changes in its properties. For example, the synthesis of anhydrous manganese(II) hypophosphite has already shown a different structural arrangement and magnetic behavior compared to the monohydrate. Further studies could involve the substitution of manganese with other transition metals to create mixed-metal hypophosphites, or the replacement of the water molecule with other small organic ligands.

Computational modeling, particularly using density functional theory (DFT), will be a critical tool in this endeavor. DFT calculations can be used to predict the electronic band structure, magnetic exchange interactions, and phonon spectra of manganese(II) hypophosphite monohydrate and its hypothetical derivatives. These theoretical predictions can then guide synthetic efforts towards materials with desired properties.

Integration into Multi-component Hybrid Systems for Synergistic Functional Effects

The incorporation of manganese(II) hypophosphite monohydrate into multi-component hybrid systems is a promising strategy for developing new functional materials with synergistic effects. By combining this compound with other materials, such as polymers, metal oxides, or carbon nanostructures, it may be possible to create composites with enhanced properties that are not achievable with the individual components alone.

For instance, dispersing nanoparticles of manganese(II) hypophosphite monohydrate within a polymer matrix could lead to novel flame-retardant materials, leveraging the known flame-retardant properties of other metal hypophosphites. Similarly, creating hybrid electrodes by integrating this compound with conductive materials like graphene or carbon nanotubes could be explored for applications in energy storage, such as supercapacitors or battery electrodes.

The development of manganese-based hybrid nanomaterials for biomedical applications, such as contrast agents for magnetic resonance imaging (MRI) and drug delivery systems, is an active area of research. Future studies could investigate the potential of manganese(II) hypophosphite monohydrate as a component in such systems, exploring how its magnetic properties and biocompatibility can be harnessed for synergistic therapeutic and diagnostic effects.

Theoretical Predictions and Experimental Validation of Novel Hypophosphite-Based Compounds

The field of materials science is increasingly driven by the synergy between theoretical prediction and experimental validation. Computational methods, such as those based on DFT, can be employed to predict the existence and properties of new, as-yet-unsynthesized hypophosphite-based compounds. These in-silico experiments can screen vast numbers of potential compositions and structures, identifying promising candidates for experimental synthesis.

Future research in this area could involve the computational design of novel metal hypophosphites with specific electronic or magnetic properties. For example, theoretical calculations could be used to explore the possibility of creating porous hypophosphite-based frameworks with potential applications in gas storage or separation. By systematically substituting the metal cation and exploring different coordination modes of the hypophosphite ligand, it may be possible to predict new stable structures with desirable functionalities.

Crucially, these theoretical predictions must be followed by targeted experimental synthesis and characterization to validate the computational models. This iterative feedback loop between theory and experiment is a powerful paradigm for accelerating the discovery of new materials. The successful synthesis and characterization of theoretically predicted novel hypophosphite-based compounds would not only expand the family of these materials but also refine the computational models used for their design.

Q & A

Q. What are the standard laboratory synthesis protocols for Manganese(II) hypophosphite monohydrate?

  • Methodological Answer: Synthesis typically involves reacting manganese salts (e.g., MnCl₂ or MnSO₄) with hypophosphorous acid (H₃PO₂) under controlled pH (~3–4) and temperature (60–80°C). The reaction is carried out in aqueous medium, followed by crystallization via slow evaporation. Purification involves repeated washing with ethanol to remove unreacted ions, as described in studies using stoichiometric ratios of Mn²⁺ to hypophosphite .

Q. How can researchers verify the purity and structural identity of synthesized Manganese(II) hypophosphite monohydrate?

  • Methodological Answer: Use a combination of:
  • X-ray diffraction (XRD) to confirm crystallinity and phase purity.
  • Fourier-transform infrared spectroscopy (FTIR) to identify hypophosphite (P–H and P–O vibrational modes at ~2300 cm⁻¹ and 1000–1100 cm⁻¹, respectively) .
  • Elemental analysis (e.g., ICP-OES) to validate Mn, P, and H₂O content .

Q. What are the key physicochemical properties of Manganese(II) hypophosphite monohydrate relevant to experimental design?

  • Methodological Answer: Refer to Table 1 for critical properties:
Property Value/Description Reference
Molecular formulaH₆MnO₅P₂
Molecular weight (g/mol)202.93
Solubility in water1 g/6.5 mL (cold), 1 g/6 mL (boiling)
Thermal stabilityDecomposes >100°C
Crystal structurePink, odorless crystals

Solubility in organic solvents (e.g., ethanol) is negligible, making ethanol a suitable wash solvent .

Advanced Research Questions

Q. What advanced techniques are used to study the thermal decomposition kinetics of Manganese(II) hypophosphite monohydrate?

  • Methodological Answer:
  • Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert (N₂) or oxidative (air) atmospheres to track mass loss and enthalpy changes .
  • Kinetic modeling (e.g., Kissinger, Ozawa, or Flynn-Wall-Ozawa methods) to calculate activation energy (EaE_a) and elucidate decomposition mechanisms. For example, Noisong et al. (2008) reported EaE_a values using non-isothermal methods, highlighting a multi-step decomposition pathway .

Q. How can spectroscopic methods resolve contradictions in reported vibrational modes of the hypophosphite ligand in coordination compounds?

  • Methodological Answer:
  • Raman spectroscopy and FTIR are critical for distinguishing P–H stretching (~2300 cm⁻¹) and bending (~1100 cm⁻¹) modes. Hypophosphite ligands in different coordination environments (e.g., bridging vs. terminal) show spectral shifts, as observed in uranyl hypophosphite studies .
  • Density functional theory (DFT) simulations can model vibrational spectra to validate experimental observations, addressing discrepancies arising from crystal field effects .

Q. What precautions are necessary when handling Manganese(II) hypophosphite monohydrate in high-temperature experiments?

  • Methodological Answer:
  • Controlled atmosphere furnaces prevent unintended oxidation. Decomposition releases toxic gases (e.g., phosphine), requiring scrubbers or ventilation systems .
  • Personal protective equipment (PPE) including heat-resistant gloves, goggles, and lab coats. Refer to SDS guidelines for emergency procedures in case of inhalation or skin contact .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported solubility values for Manganese(II) hypophosphite monohydrate?

  • Methodological Answer: Variations in solubility (e.g., 1 g/6.5 mL vs. 1 g/6 mL in water ) may arise from differences in crystallization conditions (e.g., supersaturation levels, stirring rates). Standardize protocols by:
  • Preparing saturated solutions at defined temperatures (e.g., 25°C vs. 100°C).
  • Using gravimetric analysis to measure solubility limits experimentally .

Safety in Academic Research

Q. What are the best practices for storing Manganese(II) hypophosphite monohydrate to ensure long-term stability?

  • Methodological Answer:
  • Store in airtight containers under anhydrous conditions (desiccators with silica gel) to prevent hydration/dehydration phase changes.
  • Avoid exposure to oxidizing agents (e.g., HNO₃) and high humidity. Stability studies indicate no decomposition at room temperature when sealed .

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